Fenvalerate chemical structure and properties
Fenvalerate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenvalerate (B1672596) is a synthetic pyrethroid insecticide, acaricide, and a member of the type II pyrethroid class, characterized by the presence of an α-cyano group.[1][2] First marketed in 1976, it has been widely used in agriculture to control a broad spectrum of pests on crops such as cotton, fruits, and vegetables, as well as in public health and animal husbandry.[2] Fenvalerate acts as a potent neurotoxin in insects, primarily by modulating the gating kinetics of voltage-gated sodium channels.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and key signaling pathways associated with fenvalerate.
Chemical Structure and Stereoisomerism
Fenvalerate, with the chemical formula C₂₅H₂₂ClNO₃, is a racemic mixture of four stereoisomers due to the presence of two chiral centers.[2] The different stereoisomers exhibit varying degrees of insecticidal activity, with the (2S, αS) isomer, known as esfenvalerate, being the most biologically active.[2]
Figure 1: Chemical Structure of Fenvalerate
Caption: Chemical structure of fenvalerate.
Physicochemical Properties
A summary of the key physicochemical properties of fenvalerate is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate | [2] |
| CAS Number | 51630-58-1 | [2] |
| Molecular Formula | C₂₅H₂₂ClNO₃ | [2] |
| Molecular Weight | 419.9 g/mol | [2] |
| Physical State | Viscous yellow or brown liquid, sometimes partly crystalline at room temperature | [2] |
| Melting Point | 39.5 - 53.7 °C | |
| Boiling Point | Decomposes on distillation; 300 °C at 37 mm Hg | [2] |
| Water Solubility | <1 mg/L at 20°C (practically insoluble) | [2] |
| logP (Octanol-Water Partition Coefficient) | 6.2 | [2] |
| Vapor Pressure | 2.8 × 10⁻⁷ mm Hg at 25°C | [2] |
| Density | 1.175 g/cm³ at 25°C | [2] |
Experimental Protocols
Synthesis of Fenvalerate
Fenvalerate can be synthesized via several routes. A common method involves the esterification of 3-phenoxybenzaldehyde (B142659) cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride.[2] An alternative one-step synthesis is also described below.
Protocol: One-Step Synthesis [5][6]
-
Reactant Preparation: Prepare a mixture of 3-phenoxybenzaldehyde, sodium cyanide, water, and an organic solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of triethylamine (B128534) to the mixture.
-
Acylation: Under stirring, add a toluene (B28343) solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride to the reaction mixture.
-
Reaction: Allow the reaction to proceed at a controlled temperature (ranging from -10 to 90°C) with agitation for 2.5 to 3.5 hours.
-
Work-up: After the reaction is complete, perform a liquid-liquid separation.
-
Purification: Evaporate the solvent from the organic phase to obtain crude fenvalerate. Further purification can be achieved through techniques such as column chromatography.
Analytical Methods
Gas Chromatography (GC)
Gas chromatography, often coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), is a widely used technique for the analysis of fenvalerate residues.
Protocol: GC Analysis of Fenvalerate in Fish Tissues [7]
-
Sample Preparation (Extraction):
-
Homogenize 1 g of tissue with 0.5 g of anhydrous sodium sulfate.
-
Extract the homogenized tissue with 20 mL of a hexane (B92381):acetone (1:2 v/v) mixture. For brain tissue, use 20 mL of acetonitrile (B52724) for extraction.
-
Filter the extract.
-
Evaporate the solvent to a final volume of 1 mL.
-
-
Cleanup (Column Chromatography):
-
Pack a chromatography column with Florisil.
-
Elute the column with 100 mL of hexane, followed by gradients of increasing polarity using hexane and acetone.
-
-
GC-FID Analysis:
-
Instrument: Shimadzu Gas Chromatograph with Flame Ionization Detector (FID).
-
Carrier Gas: Nitrogen at a flow rate of 50 mL/min.
-
Injector Temperature: Not specified.
-
Oven Temperature Program: Isothermal at 120°C.
-
Detector Temperature: 295°C.
-
Injection Volume: 0.5 µL.
-
Quantification: Based on a standard calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is another common method for the determination of fenvalerate, particularly in environmental and food samples.
Protocol: HPLC Analysis of Fenvalerate in Chili Samples using QuEChERS Extraction [8][9]
-
Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of homogenized chili sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add dSPE sorbents (e.g., primary secondary amine (PSA) and C18).
-
Vortex and centrifuge.
-
-
HPLC-PDA Analysis:
-
Instrument: HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Methanol:Potassium dihydrogen phosphate (B84403) buffer (50:40:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.[10]
-
Quantification: Based on a standard calibration curve.
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Signaling Pathways and Mode of Action
Modulation of Voltage-Gated Sodium Channels
The primary mode of action of fenvalerate is its interaction with voltage-gated sodium channels in the nerve cell membrane of insects.[3][4] Fenvalerate binds to the open state of the sodium channel, stabilizing it and preventing its inactivation.[3][4] This leads to a prolonged influx of sodium ions, causing persistent depolarization of the nerve membrane, repetitive firing of neurons, and ultimately paralysis and death of the insect.[3]
Caption: Fenvalerate's effect on voltage-gated sodium channels.
Hepatic Lesions via ERK/IKK/NF-κB Signaling
Recent studies have elucidated a signaling pathway through which fenvalerate can induce oxidative hepatic lesions.[11] Exposure to fenvalerate activates the ERK MAPK pathway, which in turn activates IKK and NF-κB. This cascade triggers the transcription of genes that lead to an overload of intracellular calcium, resulting in mitochondrial reactive oxygen species (ROS) generation and subsequent apoptosis of liver cells.[11]
Caption: Fenvalerate-induced hepatic apoptosis pathway.
Alterations in Glucose Metabolism via AKT/AMPK Signaling
Fenvalerate has also been shown to impact glucose metabolism in hepatoma cells through the AKT/AMPK signaling pathway.[12][13] It can enhance insulin (B600854) receptor phosphorylation and upregulate the phosphorylation of AKT and AMPK.[12][13] This leads to increased glucose uptake and lactate (B86563) production, suggesting an alteration of cellular metabolism.[12][13]
Caption: Fenvalerate's effect on AKT/AMPK signaling and glucose metabolism.
Conclusion
Fenvalerate remains a significant compound of interest for researchers in toxicology, environmental science, and drug development. Its well-characterized interaction with voltage-gated sodium channels provides a classic model for insecticide neurotoxicity. Furthermore, emerging research into its effects on other signaling pathways, such as those involved in hepatic function and cellular metabolism, highlights the need for continued investigation into its broader biological impacts. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interactions of the pyrethroid fenvalerate with nerve membrane sodium channels: temperature dependence and mechanism of depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102675149A - Preparation method of fenvalerate - Google Patents [patents.google.com]
- 6. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]
- 7. fisheriesjournal.com [fisheriesjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. thescipub.com [thescipub.com]
- 10. ijsit.com [ijsit.com]
- 11. Fenvalerate induces oxidative hepatic lesions through an overload of intracellular calcium triggered by the ERK/IKK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenvalerate exposure induces AKT/AMPK-dependent alterations in glucose metabolism in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenvalerate exposure induces AKT/AMPK-dependent alterations in glucose metabolism in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
